Cas no 2230798-29-3 (3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine)

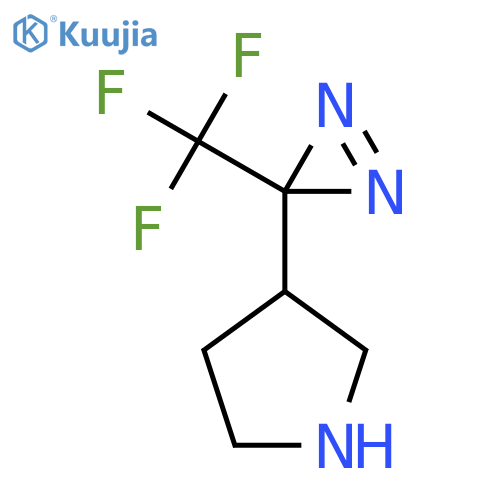

2230798-29-3 structure

商品名:3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine

- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine

- EN300-1718412

- 2230798-29-3

-

- インチ: 1S/C6H8F3N3/c7-6(8,9)5(11-12-5)4-1-2-10-3-4/h4,10H,1-3H2

- InChIKey: GWRZCKWFBOLTRT-UHFFFAOYSA-N

- ほほえんだ: FC(C1(C2CNCC2)N=N1)(F)F

計算された属性

- せいみつぶんしりょう: 179.06703175g/mol

- どういたいしつりょう: 179.06703175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718412-0.25g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-0.1g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-2.5g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 2.5g |

$2660.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-5g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 5g |

$3935.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-0.05g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-0.5g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-10.0g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 10g |

$5837.0 | 2023-06-04 | ||

| Enamine | EN300-1718412-10g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1718412-5.0g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 5g |

$3935.0 | 2023-06-04 | ||

| Enamine | EN300-1718412-1.0g |

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine |

2230798-29-3 | 1g |

$1357.0 | 2023-06-04 |

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2230798-29-3 (3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 624-75-9(Iodoacetonitrile)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量